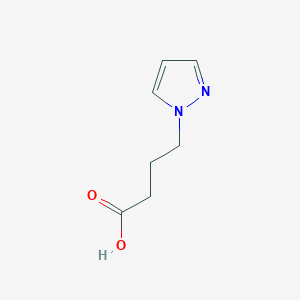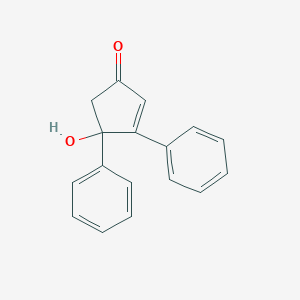
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Vue d'ensemble
Description
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a chemical compound with the molecular formula C17H14O2 . It has a molecular weight of 250.29 g/mol . This compound is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is represented by the formula C17H14O2 . The average mass is 250.292 Da and the monoisotopic mass is 250.099380 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone, such as its density, melting point, and boiling point, are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone has been utilized in the synthesis of novel cyclopent-2-enone derivatives. These derivatives have been synthesized through various reactions involving cyclic secondary amines, phosphorus reagents, and more. The structural confirmation of these compounds was achieved through NMR and mass spectra, and X-ray diffraction. Importantly, these synthesized compounds have shown promising results in pharmacological evaluations, particularly in their antilung and anticolon carcinoma cell line properties (El-Samahy et al., 2017).
Regio- and Diastereo-selectivity in Chemical Reactions
The compound has been a subject of study for its behavior towards 1,3-dipolar cycloaddition with nitrile oxides. The findings highlighted its complete regioselectivity and varying diastereofacial selectivity based on the nature of substituents. This provides valuable insights into the compound's chemical behavior, opening doors for its application in synthetic chemistry where precision in molecular architecture is crucial (Adembri et al., 2000).
Role in Synthesis of Anthraquinones
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone has been used in situ to prepare highly reactive cyclopentadienones, which were then trapped with a variety of quinones to yield complex anthraquinone derivatives. This method represents a valuable approach to synthesizing anthraquinone derivatives, which are crucial in various fields including dyes, pigments, and pharmaceuticals (Bailey et al., 2006).
Application in Detection of Metal Ions
The compound has been instrumental in the synthesis of diaroylcyclopentadienones, which are significant for their ability to act as chemosensors. Specifically, synthesized compounds like 2,5-dibenzoyl-4-hydroxycyclopent-2-enone have shown potential in the selective detection of metal ions like Fe3+ and Cu2+, showcasing the compound's relevance in analytical chemistry and environmental monitoring (Balachandran et al., 2019).
Safety And Hazards
While specific safety and hazard information for 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is not detailed in the available resources, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
4-hydroxy-3,4-diphenylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCAQGCJCECGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280863 | |
| Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |
CAS RN |
5587-78-0 | |
| Record name | NSC18946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







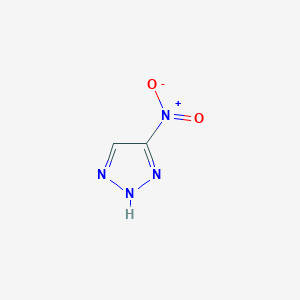
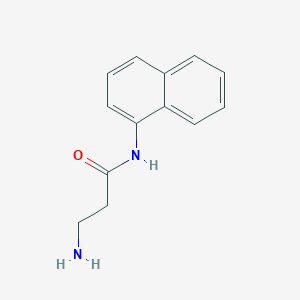
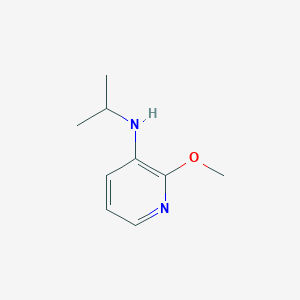
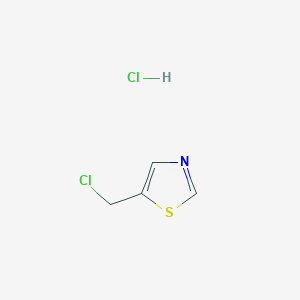

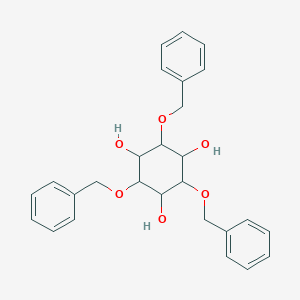
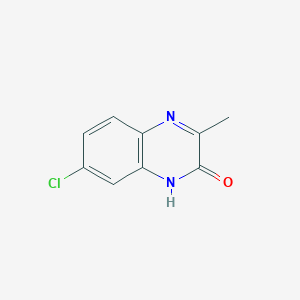

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
